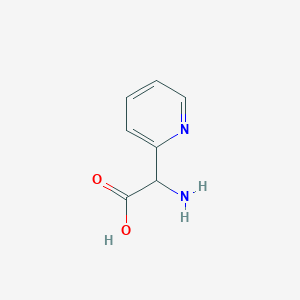

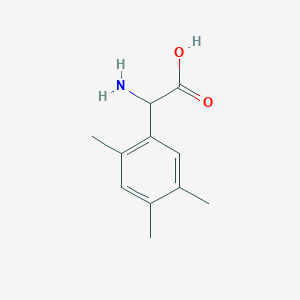

![molecular formula C9H11NO2S B1276839 Amino[4-(methylsulfanyl)phenyl]acetic acid CAS No. 7292-80-0](/img/structure/B1276839.png)

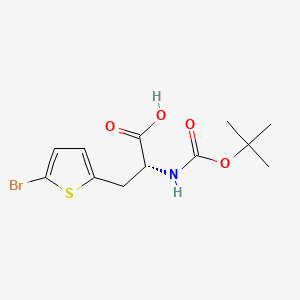

Amino[4-(methylsulfanyl)phenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

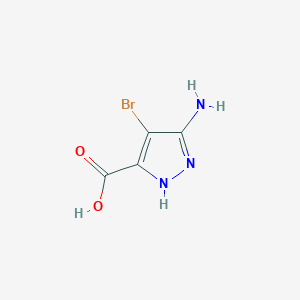

Amino[4-(methylsulfanyl)phenyl]acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. The first paper discusses derivatives of (diphenylmethylene-amino) acetic acid and their reactions with carbon disulfide and phenyl isothiocyanate, which are relevant to understanding the chemical behavior of amino acids with sulfur-containing substituents . The second paper deals with the chemistry of polyazaheterocyclic compounds, specifically the Dimroth rearrangements of substituted triazoles, which can be useful in understanding the behavior of nitrogen-containing rings adjacent to an amino acid structure .

Synthesis Analysis

The synthesis of sulfur and nitrogen-containing organic compounds, such as amino[4-(methylsulfanyl)phenyl]acetic acid, can be inferred from the reactions described in the first paper. The derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases to form ketene dithioacetals . This suggests that similar conditions could be used to synthesize the methylsulfanyl derivative of amino acetic acid. The use of bases and phase transfer conditions are critical in promoting these reactions, which could be applicable to the synthesis of amino[4-(methylsulfanyl)phenyl]acetic acid.

Molecular Structure Analysis

The molecular structure of compounds related to amino[4-(methylsulfanyl)phenyl]acetic acid is discussed in the first paper, where an X-ray structure determination of a derivative compound reveals a non-planar structure with well-localized double bonds . This information is valuable as it provides insight into the potential geometric configuration of the amino[4-(methylsulfanyl)phenyl]acetic acid molecule, which may also exhibit significant torsion angles and localized double bonds within its structure.

Chemical Reactions Analysis

The chemical reactions of compounds similar to amino[4-(methylsulfanyl)phenyl]acetic acid involve the formation of ketene-S,N- and N,N-acetals when reacted with phenyl isothiocyanate and dicyclohexyl carbodiimide . These reactions are indicative of the reactivity of the amino group and the potential for forming heterocyclic structures, which could be relevant for the chemical reactions of amino[4-(methylsulfanyl)phenyl]acetic acid.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of amino[4-(methylsulfanyl)phenyl]acetic acid, they do provide information on related compounds. The presence of sulfur and nitrogen atoms within the compound's structure is likely to influence its polarity, solubility, and reactivity. The non-planar structure with localized double bonds may also affect the compound's stability and reactivity . The second paper's discussion on the stability of acyl derivatives in different conditions can provide additional insights into the stability and reactivity of acyl derivatives of amino acids .

Wissenschaftliche Forschungsanwendungen

Pharmacological Investigations

Amino[4-(methylsulfanyl)phenyl]acetic acid and its derivatives have been explored for their potential pharmacological properties. In a study by Gokulan et al. (2012), new compounds synthesized from this acid were investigated for analgesic and anti-inflammatory activities. They found a compound exhibiting significant analgesic and anti-inflammatory activities, suggesting potential for development into novel therapeutic agents.

Electrochemical Properties

The electrochemical characteristics of derivatives of this acid were studied by Kowsari et al. (2019). They synthesized derivatives and analyzed them for enhanced pseudocapacitance performance, finding one derivative with high specific capacitance. This suggests applications in supercapacitor technologies.

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using amino[4-(methylsulfanyl)phenyl]acetic acid as a starting material. For instance, Gein et al. (2016) and Rudyakova et al. (2006) explored its use in creating various molecular structures, indicating its versatility in synthetic organic chemistry.

Analytical and Structural Studies

Research has been conducted on the analytical and structural properties of compounds derived from this acid. Mutar & Ali (2021) focused on preparing and characterizing novel azo and diazo dyes derived from it, providing insights into its applications in dye chemistry. Additionally, Jasinski et al. (2009) analyzed the crystal structure of [4-(methylsulfanyl)phenyl]acetic acid, contributing to a better understanding of its molecular geometry.

Antibacterial Activity

The antibacterial potential of compounds derived from this acid has also been a subject of interest. Kadian et al. (2012) synthesized and evaluated the antibacterial activity of various analogues, indicating possible applications in developing new antibacterial agents.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-2-(4-methylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWPONGVMNKOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404100 |

Source

|

| Record name | amino[4-(methylsulfanyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7292-80-0 |

Source

|

| Record name | α-Amino-4-(methylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | amino[4-(methylsulfanyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.